molecular formula C16H15FN6O4 B2774550 ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate CAS No. 887223-10-1

ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate

Cat. No.: B2774550
CAS No.: 887223-10-1
M. Wt: 374.332
InChI Key: SGGYALNPFCUUCW-UHFFFAOYSA-N
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Description

ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a fluorophenyl group

Properties

IUPAC Name

ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O4/c1-2-27-13(25)7-18-12(24)8-22-9-19-15-14(16(22)26)20-21-23(15)11-5-3-4-10(17)6-11/h3-6,9H,2,7-8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYALNPFCUUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid with appropriate reagents to form the triazolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of 1,2,4-triazoles and triazolopyrimidines, which are known for their diverse biological activities. Research indicates that derivatives of triazoles exhibit a range of pharmacological properties including:

  • Antimicrobial Activity : Compounds containing triazole and pyrimidine moieties have demonstrated significant antibacterial and antifungal properties. For instance, studies show that triazolopyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus .
  • Anticancer Properties : Ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate has shown promise in cancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has identified key structural features that enhance biological activity:

  • Fluorine Substitution : The presence of fluorine atoms in the phenyl ring significantly increases the lipophilicity and bioavailability of the compound .
  • Amino Acids Modifications : Variations in the acetamido group can lead to improved interaction with biological targets such as enzymes and receptors involved in disease processes .

Case Studies

Several studies have highlighted the applications of similar compounds:

Case Study 1: Antimicrobial Efficacy

A series of triazolopyrimidine derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The most potent compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

Research involving triazolo-pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AntifungalActivity against C. albicans
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInteraction with key metabolic enzymes

Mechanism of Action

The mechanism of action of ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate can be compared with other triazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate is a complex organic compound belonging to the class of triazole derivatives. Due to its unique structure, it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound features a triazolo-pyrimidine core with an ethyl acetate moiety. The presence of a fluorine atom in the phenyl ring enhances its pharmacological properties. The molecular formula is C₁₅H₁₄F₂N₄O₃.

Biological Activity Overview

Triazole derivatives are known for their diverse biological activities including anticancer, antimicrobial, and antiviral properties. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Triazoles are known to inhibit cell proliferation by inducing apoptosis in cancer cells. They may also interfere with DNA synthesis and repair mechanisms.
  • Case Studies : In vitro studies have shown that similar compounds can reduce viability in cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) .
CompoundCell LineIC50 (μM)Reference
Ethyl 2-{...}HCT-11622.84
Ethyl 2-{...}MCF-718.17
Triazole AHCT-11615.33

Antimicrobial Activity

Triazole compounds have also been studied for their antimicrobial effects:

  • Spectrum : They exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : In vitro tests have demonstrated that certain triazole derivatives show promising results against pathogens like Staphylococcus aureus and Candida albicans .
PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors affecting metabolic pathways critical for cell survival.
  • DNA Interaction : They may bind to DNA or interfere with its replication and transcription processes.
  • Apoptosis Induction : Many triazole derivatives have been shown to activate apoptotic pathways leading to cancer cell death.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

The synthesis involves multi-step reactions starting with triazolo[4,5-d]pyrimidine precursors. A typical approach includes:

  • Step 1: Condensation of 3-(3-fluorophenyl)-7-oxo-triazolo-pyrimidine with bromoacetamide derivatives in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
  • Step 2: Subsequent esterification using ethyl chloroacetate in the presence of triethylamine as a catalyst .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reactions via TLC (Rf ~0.3 in ethyl acetate) .

Basic: How is structural characterization validated for this compound?

Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; acetate methylene at δ 4.1–4.3 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C₁₉H₁₈FN₅O₄: 407.13 g/mol) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21/n space group observed in analogous triazolo-pyrimidines) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus/MRSA, E. coli) .
  • Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7; IC₅₀ ≤10 µM for active derivatives) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., CDK2) or proteases .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify Substituents: Replace the 3-fluorophenyl group with 4-chloro or 3-trifluoromethyl groups to enhance hydrophobic interactions with target enzymes .
  • Amide Linker Variation: Substitute the acetamido group with sulfonamide or urea to improve binding affinity .
  • Evaluate Steric Effects: Introduce methyl groups at the pyrimidine C7 position to reduce metabolic degradation .

Advanced: What mechanistic studies elucidate its biological targets?

  • Molecular Docking: Simulate binding to kinase ATP pockets (e.g., CDK2, PDB ID: 1HCL) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD <1 µM for high-affinity targets) .
  • Gene Expression Profiling: RNA-seq to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .

Advanced: How can synthetic yields be improved for scale-up?

  • High-Throughput Screening: Test 96 reaction conditions (solvents: DMF vs. THF; bases: K₂CO₃ vs. Et₃N) to optimize Step 1 yield (current yield: 45–60%) .
  • Flow Chemistry: Use microreactors for precise temperature control (80°C ±1°C) to reduce side-product formation .
  • Catalyst Screening: Evaluate Pd/C or Ni catalysts for selective hydrogenation of intermediates .

Advanced: How do solubility limitations impact formulation, and how can they be addressed?

  • Issue: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic triazolo-pyrimidine core .
  • Solutions:
    • PEGylation: Attach polyethylene glycol (PEG-400) to the acetate ester .
    • Prodrug Design: Convert the ethyl ester to a phosphate salt for enhanced bioavailability .
    • Nanocarriers: Encapsulate in liposomes (size: 100–150 nm, PDI <0.2) .

Advanced: How should conflicting bioactivity data across studies be resolved?

  • Standardize Assays: Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Validate Target Specificity: Knockout studies (e.g., CRISPR-Cas9) to confirm on-target effects vs. off-target cytotoxicity .
  • Meta-Analysis: Compare IC₅₀ values across >3 independent labs (e.g., antitumor activity range: 2–15 µM) .

Advanced: What stability studies are critical for long-term storage?

  • Forced Degradation: Expose to pH 1–13 (37°C, 24 hrs) and UV light (ICH Q1B) to identify degradation products (e.g., hydrolysis of the ester group) .
  • HPLC Monitoring: Track purity over 12 months at –20°C (acceptance criteria: >90% intact compound) .
  • Lyophilization: Assess residual solvent levels (<0.5% DMF) for solid-state stability .

Advanced: What formulation strategies enhance in vivo efficacy?

  • Cyclodextrin Complexation: Use sulfobutyl ether-β-cyclodextrin to improve solubility 5-fold .
  • Targeted Delivery: Conjugate with folate ligands for tumor-specific uptake .
  • Pharmacokinetic Profiling: Measure Cmax and t1/2 in rodent models after IV/oral administration .

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